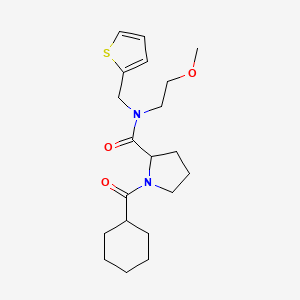![molecular formula C17H26N2O4 B5901948 N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide, commonly known as OXA-239, is a chemical compound that has gained significant attention in the field of scientific research. OXA-239 belongs to a class of compounds known as protease inhibitors, which are used to inhibit the activity of proteases, enzymes that break down proteins.
Mécanisme D'action
OXA-239 works by inhibiting the activity of proteases, which are enzymes that break down proteins. In particular, OXA-239 inhibits the activity of proteases that are involved in the replication of viruses such as HCV and HIV. By inhibiting the activity of these proteases, OXA-239 prevents the viruses from replicating and spreading.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OXA-239 vary depending on the specific disease being targeted. In the case of HCV and HIV, OXA-239 has been shown to significantly reduce viral replication. In the case of cancer, OXA-239 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of OXA-239 is its specificity for proteases involved in disease processes. This specificity allows for targeted inhibition of these proteases, reducing the risk of off-target effects. Additionally, OXA-239 has been found to have a low toxicity profile in animal studies. However, one limitation of OXA-239 is its relatively low potency compared to other protease inhibitors.
Orientations Futures
There are several future directions for research on OXA-239. One area of focus is the development of more potent analogs of OXA-239 with improved efficacy. Another area of focus is the investigation of OXA-239 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of OXA-239 in animal models and clinical trials.
Méthodes De Synthèse
The synthesis method for OXA-239 involves the reaction of 2-methoxyphenol with 2-chloro-1-methylethylamine to form 2-(2-methoxyphenoxy)-1-methylethylamine. This intermediate is then reacted with 2-aminooxazoline to produce OXA-239.
Applications De Recherche Scientifique
OXA-239 has been extensively studied for its potential use in the treatment of various diseases, including cancer and viral infections. OXA-239 has been shown to inhibit the activity of proteases that are involved in the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Additionally, OXA-239 has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenoxy)propan-2-yl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-14(13-22-16-8-4-3-7-15(16)21-2)18-17(20)9-11-19-10-5-6-12-23-19/h3-4,7-8,14H,5-6,9-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSCBGZCWHDOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)NC(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzimidazol-2-yl)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5901884.png)

![4-(acetylamino)-N-[3-(2,6-dimethylphenoxy)propyl]-N-methylbutanamide](/img/structure/B5901898.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B5901906.png)
amino]butan-1-ol](/img/structure/B5901914.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)

![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)
